molecular formula C10H18O B1584068 2-Isopropyl-5-methyl-2-hexenal CAS No. 35158-25-9

2-Isopropyl-5-methyl-2-hexenal

Cat. No.: B1584068
CAS No.: 35158-25-9
M. Wt: 154.25 g/mol
InChI Key: IOLQAHFPDADCHJ-UXBLZVDNSA-N
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Description

2-Isopropyl-5-methyl-2-hexenal is a volatile aroma constituent of malted barley and roasted coffee beans . It has a linear formula of (CH3)2CHCH2CH=C [CH (CH3)2]CHO .


Synthesis Analysis

This compound can be formed via the Maillard reaction between leucine and 3-methylbutanal .


Molecular Structure Analysis

The molecular formula of this compound is C10H18O . It has a molecular weight of 154.25 .


Chemical Reactions Analysis

The compound is known to be formed via the Maillard reaction between leucine and 3-methylbutanal .


Physical and Chemical Properties Analysis

The compound has a boiling point of 189 °C and a density of 0.845 g/mL at 25 °C . Its refractive index is n20/D 1.452 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis from Isoamyl Aldehyde : 2-Isopropyl-5-methyl-2-hexenal can be synthesized from isoamyl aldehyde through aldol condensation, utilizing sodium hydroxide as a catalyst. Optimal conditions for this synthesis have been identified, leading to a yield of 83.3% (L. Xiao-jun, 2010).
  • Synthesis from Isovaleraldehyde : Another synthesis method involves isovaleraldehyde with NaOH as the catalyst, achieving a yield of 92.2% under optimal conditions (Tang Si-ping, 2005).
  • Chemical Transformation in Syntheses : this compound is involved in the synthesis of other compounds, such as dihydrolavandulol and dihydrolavandulyl aldehyde, through chemical transformations including reduction and oxidation processes (T. Fujita et al., 1982).

Biochemical Applications

  • Presence in Insect Secretions : This compound has been identified in the scent gland secretion of male cave crickets, suggesting a role in insect biochemistry and potentially in communication or defense mechanisms (G. Raspotnig et al., 1998).

Environmental and Safety Applications

  • Involvement in Secondary Organic Aerosol Formation : this compound is a biogenic volatile organic compound precursor for polar organosulfates in secondary organic aerosols, which are climatically relevant due to their hydrophilic properties and potential cloud effects (M. S. Shalamzari et al., 2015).
  • Antimicrobial Activity in Food Safety : Its derivatives, such as hexanal and (E)-2-hexenal, have shown inhibitory effects against pathogenic microorganisms like E. coli and Listeria monocytogenes, suggesting potential applications in improving the hygienic safety of minimally processed foods (R. Lanciotti et al., 2003).

Catalysis and Chemical Reactions

  • Isomerization and Oxidation Reactions : Studies on the oxidation of related compounds indicate pathways for isomerization and disproportionation reactions, which can be controlled by manipulating catalyst composition and reaction conditions, thus influencing the selectivity to desired oxidation products (Hamed M. Alshammari et al., 2013).

Safety and Hazards

2-Isopropyl-5-methyl-2-hexenal is a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It forms explosive mixtures with air on intense heating .

Mechanism of Action

Target of Action

2-Isopropyl-5-methyl-2-hexenal, also known as FEMA no. 3406, E-, Isodihydroavandulyl aldehyde, or 2-Isopropyl-5-methylhex-2-enal, is primarily used in the food and fragrance industry . The primary targets of this compound are the olfactory receptors in the nose, which detect its volatile aroma .

Mode of Action

The mode of action of this compound involves its interaction with these olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in olfaction, or the sense of smell. The compound can be formed via the Maillard reaction between leucine and 3-methylbutanal . This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar.

Pharmacokinetics

It is likely metabolized by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors, leading to the perception of its aroma. This can contribute to the flavor of foods and beverages, as well as the scent of fragrances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, its stability and shelf-life can be influenced by exposure to light, heat, and oxygen .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Isopropyl-5-methyl-2-hexenal involves the condensation of isovaleraldehyde and isobutyraldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "Isovaleraldehyde", "Isobutyraldehyde", "Catalyst" ], "Reaction": [ "Mix isovaleraldehyde and isobutyraldehyde in a suitable solvent", "Add the catalyst to the mixture", "Heat the mixture under reflux for a specific time period", "Cool the mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS No.

35158-25-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(Z)-5-methyl-2-propan-2-ylhex-2-enal

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6+

InChI Key

IOLQAHFPDADCHJ-UXBLZVDNSA-N

Isomeric SMILES

CC(C)C/C=C(\C=O)/C(C)C

SMILES

CC(C)CC=C(C=O)C(C)C

Canonical SMILES

CC(C)CC=C(C=O)C(C)C

density

0.840-0.846

35158-25-9

physical_description

Pale yellow liquid;  powerful woody, herbaceous aroma

Pictograms

Irritant

solubility

Insoluble in water
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-isopropyl-5-methyl-2-hexenal?

A1: this compound, also known as methylionone alpha, possesses the following characteristics:

  • Spectroscopic Data:
    • IR Spectrum: Characterized by strong absorption bands, notably for the carbonyl group (C=O) and alkenyl group (C=C). []
    • 1H NMR and 13C NMR Spectra: Provide detailed structural information about the hydrogen and carbon environments within the molecule. []

Q2: How is this compound synthesized?

A: The primary method for synthesizing this compound involves the aldol condensation of isovaleraldehyde. [, ] This reaction is typically catalyzed by a base, with sodium hydroxide being a common choice. [, ] Research indicates that the yield of this compound can be optimized by adjusting factors such as:

  • Catalyst type and concentration: Sodium hydroxide has proven effective, with an optimal dosage of 3.0% by weight relative to isovaleraldehyde. []
  • Phase transfer catalyst (PTC) type and concentration: Tetrabutylammonium bromide is a suitable PTC, used at a concentration of 1.0% by weight relative to isovaleraldehyde. []
  • Reaction time and temperature: A reaction time of 3 hours under reflux conditions is generally suitable. [, ]

Q3: What are the applications of this compound?

A: this compound is primarily utilized as a fragrance ingredient in various products. [] Its aroma profile contributes to the overall sensory experience of these products.

Q4: How does the aroma profile of this compound contribute to the flavor of certain beverages?

A: Research suggests that this compound, as an aldol condensation product of 3-methylbutanal, significantly contributes to the aroma profile of wort brewed with dark specialty malts. [] The compound's presence, alongside other Maillard reaction products, influences the overall sensory experience of these beverages.

Q5: Has the safety of this compound as a fragrance ingredient been assessed?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the importance of evaluating the safety of fragrance ingredients.

Q6: Are there any analytical techniques used to identify and quantify this compound?

A6: Several analytical techniques have been employed to identify and quantify this compound in various matrices. These include:

  • Headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS): Utilized for characterizing volatile aroma compounds in crystal malt samples. []
  • Stir bar sorptive extraction-thermal desorption/gas chromatography-mass spectrometry (SBSE-TDU/GC-MS): Used to analyze the volatile constituents of cocoa extract. []

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